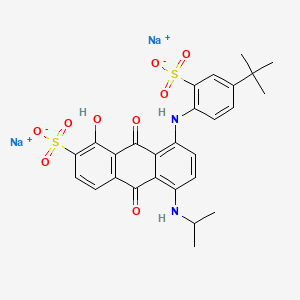
2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct chemical structure and reactivity.
准备方法
The synthesis of 2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by the introduction of the amino and hydroxy groups through various substitution reactions. The final step involves the formation of the sodium salt by neutralizing the sulfonic acid group with sodium hydroxide. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The sulfonic acid group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include sulfuric acid for sulfonation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include anthraquinone derivatives, aminoanthracene derivatives, and substituted anthracenes.
科学研究应用
2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt is used in various scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes involving polycyclic aromatic hydrocarbons and their derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid group allows for strong interactions with proteins and enzymes, potentially inhibiting their activity. The anthracene backbone can intercalate with DNA, affecting its replication and transcription. The amino and hydroxy groups can form hydrogen bonds with various biomolecules, further influencing their function.
相似化合物的比较
Similar compounds include other anthracenesulfonic acid derivatives such as:
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-{(4-methoxyphenyl)amino}-9,10-dioxo-
- 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-
- 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dioxo- These compounds share the anthracene backbone and sulfonic acid group but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 2-Anthracenesulfonic acid, 8-((4-(1,1-dimethylethyl)-2-sulfophenyl)amino)-9,10-dihydro-1-hydroxy-5-((1-methylethyl)amino)-9,10-dioxo-, sodium salt lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
属性
CAS 编号 |
83027-45-6 |
|---|---|
分子式 |
C27H26N2Na2O9S2 |
分子量 |
632.6 g/mol |
IUPAC 名称 |
disodium;8-(4-tert-butyl-2-sulfonatoanilino)-1-hydroxy-9,10-dioxo-5-(propan-2-ylamino)anthracene-2-sulfonate |
InChI |
InChI=1S/C27H28N2O9S2.2Na/c1-13(2)28-17-9-10-18(29-16-8-6-14(27(3,4)5)12-20(16)40(36,37)38)23-22(17)24(30)15-7-11-19(39(33,34)35)25(31)21(15)26(23)32;;/h6-13,28-29,31H,1-5H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI 键 |
FSNNTIUWZWTFTK-UHFFFAOYSA-L |
规范 SMILES |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C=C(C=C3)C(C)(C)C)S(=O)(=O)[O-])C(=O)C4=C(C2=O)C=CC(=C4O)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


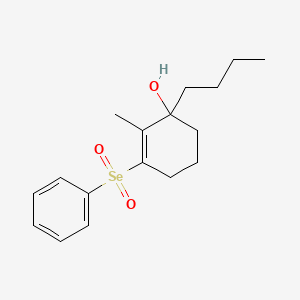
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
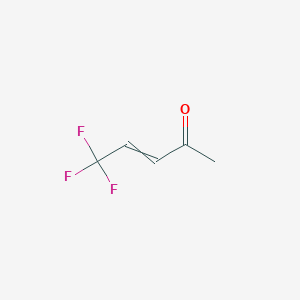
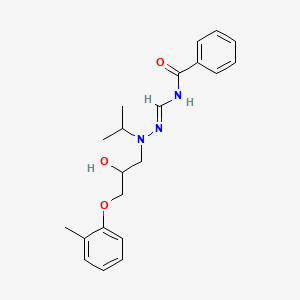
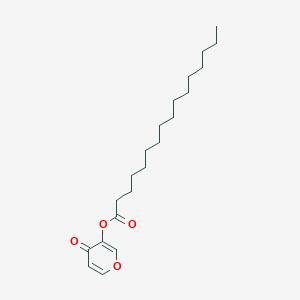
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
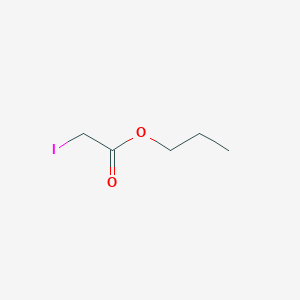

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)


